N'-formylkynurenine
Overview
Description
Synthesis Analysis
NFK can be synthesized from tryptophan through photo-oxidation or enzymatic processes. The photo-oxidation of tryptophan in the presence of sensitizers under sunlight or UV light leads to the formation of NFK among other products. Enzymatically, it is formed by the action of indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) on tryptophan, marking the first step in the kynurenine pathway of tryptophan degradation (Makino & Tsuboi, 1959).
Molecular Structure Analysis
The molecular structure of NFK has been investigated using various spectroscopic techniques, demonstrating its unique characteristics, such as fluorescence properties and the ability to form complexes with DNA and other biological molecules. Intramolecular hydrogen bonding plays a crucial role in its spectroscopic properties, with fluorescence emission being significantly shifted in different solvent polarities (Pileni, Walrant, & Santus, 1976).
Chemical Reactions and Properties
NFK undergoes various chemical reactions, including photochemical and photosensitizing properties, where it reacts with water and other biological compounds upon excitation. It is a photosensitizer that can induce oxidation of amino acids and nucleotides, highlighting its potential role in biological oxidative stress and photodynamic therapy (Pileni, Santus, & Land, 1978).
Physical Properties Analysis
The physical properties of NFK, such as its fluorescence characteristics, have been utilized to study the local environment of tryptophan in proteins. Its fluorescence intensity increases logarithmically with decreasing solvent polarity, and the emission maximum shifts to blue, which is linearly related to the dielectric constant of the solvent (Fukunaga, Katsuragi, Izumi, & Sakiyama, 1982).
Chemical Properties Analysis
Electrochemically, NFK shows different reduction processes in various pH media, illustrating its diverse chemical behavior. In acidic conditions, it undergoes a two-electron, two-proton reduction process, whereas in alkaline media, a one-electron reduction step is observed. These properties are significant for analytical and biochemical studies (Bond, Tucker, Qing, & Rivett, 1991).
Scientific Research Applications
N'-formylkynurenine in Photobiology
N'-formylkynurenine (FK) has been identified as a potent photosensitizer. Its molecules, in their excited singlet state, react rapidly with water, possibly leading to hydroxyl radical formation. Additionally, the FK triplet state can interact with various biological compounds, including vitamins, amino acids, and nucleic acid bases. These interactions can lead to the reduction of substrates like cytochrome c or oxygen, highlighting FK's potential role in photochemical processes and its effects on biological molecules (Pileni, Santus, & Land, 1978).
Fluorescence Characteristics
Understanding N'-formylkynurenine Fluorescence
Studies have shown that N'-formylkynurenine exhibits fluorescence characteristics that can be used to analyze the local environment of tryptophan in proteins. Its fluorescence intensity and emission maxima are influenced by solvent polarity, temperature, and other factors. This property makes it a valuable tool for studying protein structure and dynamics, providing insights into the local environment of specific amino acids within protein structures (Fukunaga et al., 1982).
Electrochemical Studies
N'-formylkynurenine in Electrochemistry
Electrochemical studies have been conducted on N'-formylkynurenine, highlighting its reduction behavior at mercury electrodes across a broad pH range. These studies offer valuable insights into the electrochemical properties of N'-formylkynurenine, which can be pivotal for developing analytical methods for its detection and quantification. This research also underscores the compound's reactivity and potential applications in electrochemical sensors and assays (Bond, Tucker, Qing, & Rivett, 1991).
Photodynamic Sensitization
N'-formylkynurenine in DNA Interactions
N'-formylkynurenine derivatives demonstrate a strong affinity for binding to DNA, playing a significant role in the photosensitized degradation of DNA. This binding process varies between homopolynucleotides and DNA, with different association constants indicating the strength of binding. The photodynamic properties of N'-formylkynurenine and its derivatives are crucial in understanding DNA damage mechanisms and could have implications in fields such as phototherapy and DNA repair studies (Walrant, Santos, & Charlier, 1976).
Safety And Hazards
Future Directions
NFK has been shown to accumulate in PSII during conditions of high light stress in vitro . This provides a new marker to use in the identification of ROS generation sites in PSII and other proteins . The speculative hypothesis that NFK, and other oxidative modifications of tryptophan, play a role in the PSII damage and repair cycle is discussed . NFK may have a similar function during oxidative stress in other biological systems .
properties
IUPAC Name |
(2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJHXPTQMMKCA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-L-kynurenine | |
CAS RN |
3978-11-8 | |
Record name | Formylkynurenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FORMYLKYNURENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS20W0733S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.